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Compound of Interest

Compound Name: Actisomide

Cat. No.: B1664365 Get Quote

This in-depth technical guide provides a comprehensive comparison of the structural,

physicochemical, and pharmacological properties of Actisomide and Disopyramide. Designed

for researchers, scientists, and drug development professionals, this document delves into the

core differences between these two antiarrhythmic agents, presenting available data in a

structured and comparative manner.

Structural Differences
The fundamental difference between Actisomide and Disopyramide lies in their core chemical

structures. Disopyramide is characterized by a central pyridine ring, whereas Actisomide
possesses a more complex fused pyrimidinone ring system. This structural alteration is

hypothesized to influence the pharmacological and pharmacokinetic profiles of the respective

molecules.

Below is a diagram illustrating the core structural differences between the two compounds.
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Disopyramide Core Structure Actisomide Core Structure Key Structural Distinction
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Caption: Core structural differences between Disopyramide and Actisomide.

Physicochemical and Pharmacokinetic Properties
The structural modifications from Disopyramide to Actisomide result in differing

physicochemical and pharmacokinetic properties. The following table summarizes the available

quantitative data for both compounds.
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Property Disopyramide Actisomide Reference

Molecular Formula C21H29N3O C23H35N3O [1]

Molecular Weight 339.47 g/mol 369.54 g/mol [2]

pKa 8.4 Not Reported [2]

Aqueous Solubility 1 mg/mL (free base) Not Reported [3]

Protein Binding 50-65% Not Reported [2]

Elimination Half-life 4-10 hours (human)
1.15-1.89 hours

(across species)

Total Plasma

Clearance

Not specified in

search results

6.79 +/- 1.07

mL/min/kg (human)

Experimental Protocols
Synthesis of Disopyramide
A general method for the synthesis of Disopyramide involves the alkylation of α-phenyl-2-

pyridineacetonitrile with 2-(diisopropylamino)ethyl chloride. The resulting nitrile is then

hydrolyzed to the corresponding amide, yielding Disopyramide. A key intermediate in some

synthetic routes is 2-bromopyridine.

A patented method for producing the intermediate 2-bromopyridine involves the following steps:

Reaction of 2-aminopyridine with o-bromotoluene solution in the presence of cuprous

bromide and cyclohexane.

Subsequent heating and reaction with a sodium sulfite solution.

Extraction with acetonitrile.

Purification via reduced-pressure distillation and recrystallization.

Synthesis of Actisomide
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Detailed, publicly available experimental protocols for the synthesis of Actisomide are scarce.

As a novel compound, its synthesis is likely proprietary. However, based on its structure, a

plausible synthetic strategy would involve the construction of the fused pyrimidinone ring

system, followed by the attachment of the diisopropylaminoethyl side chain.

Pharmacokinetic Analysis of Actisomide
A study on the pharmacokinetics of Actisomide in rats, dogs, monkeys, and humans employed

the following methodology:

Drug Administration: Intravenous and oral administration of Actisomide.

Sample Collection: Serial blood samples were collected at various time points post-

administration.

Analytical Method: Plasma concentrations of Actisomide were determined using high-

pressure liquid chromatography (HPLC).

Data Analysis: Pharmacokinetic parameters such as terminal half-life and total plasma

clearance were calculated from the plasma concentration-time data.

The workflow for a typical pharmacokinetic study is outlined below.
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Pharmacokinetic Study Workflow
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Caption: General workflow for a pharmacokinetic study.
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Mechanism of Action
Disopyramide
Disopyramide is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the

blockade of voltage-gated sodium channels in the heart. By binding to the open state of the

sodium channel, Disopyramide slows the rate of depolarization (Phase 0) of the cardiac action

potential. This leads to a decrease in conduction velocity and an increase in the effective

refractory period of cardiac tissue, thereby suppressing arrhythmias.

Actisomide
While detailed mechanistic studies on Actisomide are not widely published, it is classified as a

novel antiarrhythmic agent. Given its structural similarity to Disopyramide, particularly the

presence of the diisopropylaminoethyl side chain which is common in many sodium channel

blockers, it is highly probable that Actisomide also functions as a sodium channel blocker.

However, without direct experimental evidence, this remains a well-founded hypothesis.

The signaling pathway for Class Ia antiarrhythmic drugs is depicted below.
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Mechanism of Action of Class Ia Antiarrhythmics
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Caption: Signaling pathway for Class Ia antiarrhythmic drugs.
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Conclusion
Actisomide represents a structural evolution from the established antiarrhythmic drug

Disopyramide, featuring a fused pyrimidinone core in place of a pyridine ring. This modification

results in altered physicochemical and pharmacokinetic properties, notably a shorter

elimination half-life observed for Actisomide in preliminary studies. While Disopyramide's

mechanism as a Class Ia sodium channel blocker is well-documented, the precise mechanism

of Actisomide requires further elucidation, though a similar mode of action is anticipated. The

limited availability of public data on Actisomide underscores its status as a newer, less-studied

compound compared to the well-characterized Disopyramide. Further research is necessary to

fully understand the therapeutic implications of the structural differences between these two

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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